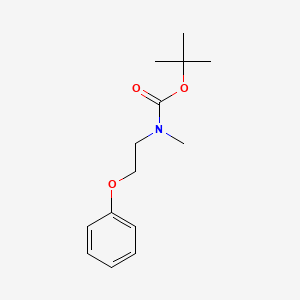
tert-Butyl methyl(2-phenoxyethyl)carbamate
Vue d'ensemble
Description
Tert-Butyl methyl(2-phenoxyethyl)carbamate, also known as DEET, is a widely used insect repellent. It is a colorless, oily liquid with a slightly sweet odor. DEET is the most effective insect repellent available and is used to protect humans and animals from a variety of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The exact mechanism of action of tert-Butyl methyl(2-phenoxyethyl)carbamate is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. This compound is thought to mask the scent of the host, making it difficult for the insect to locate the host. It may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a host.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally safe for use in humans and animals. However, it can cause skin irritation and allergic reactions in some individuals. This compound has also been shown to have some physiological effects, such as reducing the activity of certain enzymes in the liver and increasing the activity of certain enzymes in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl methyl(2-phenoxyethyl)carbamate is a highly effective insect repellent and is widely used in laboratory experiments to protect researchers and animals from insect bites. Its effectiveness makes it an ideal choice for studying the behavior and ecology of insects. However, this compound has some limitations in laboratory experiments, such as its potential to interfere with certain enzyme assays and its potential to affect the behavior of insects.
Orientations Futures
There are several future directions for research on tert-Butyl methyl(2-phenoxyethyl)carbamate. One area of research is the development of new and more effective insect repellents. Another area of research is the investigation of the long-term effects of this compound exposure on human health and the environment. Additionally, there is a need for more research on the mechanism of action of this compound and its interactions with insect sensory systems.
Conclusion:
In conclusion, this compound is a highly effective insect repellent that has been extensively studied for its scientific research applications. Its mechanism of action is not fully understood, but it is believed to interfere with the insect's ability to detect and locate its host. This compound has some physiological effects and potential limitations in laboratory experiments, but its effectiveness makes it an ideal choice for studying the behavior and ecology of insects. There are several future directions for research on this compound, including the development of new and more effective insect repellents and the investigation of its long-term effects on human health and the environment.
Applications De Recherche Scientifique
Tert-Butyl methyl(2-phenoxyethyl)carbamate has been extensively studied for its insect-repelling properties. It is used in various scientific research applications, including entomology, epidemiology, and ecology. This compound is used to study the behavior and ecology of insects, such as mosquitoes and ticks, and their interactions with humans and animals. It is also used in epidemiological studies to investigate the transmission of insect-borne diseases, such as malaria and Lyme disease.
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-(2-phenoxyethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15(4)10-11-17-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIYOYUOROZJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734657 | |
| Record name | tert-Butyl methyl(2-phenoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
525578-70-5 | |
| Record name | tert-Butyl methyl(2-phenoxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide](/img/structure/B3270324.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide](/img/structure/B3270331.png)

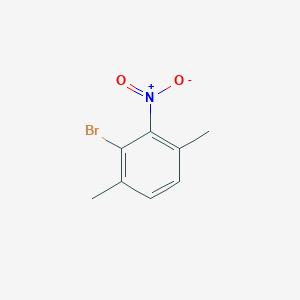
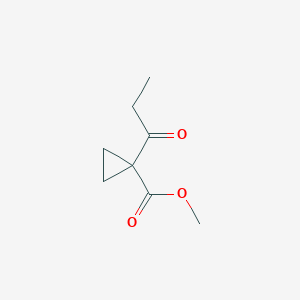
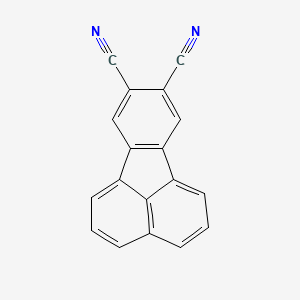
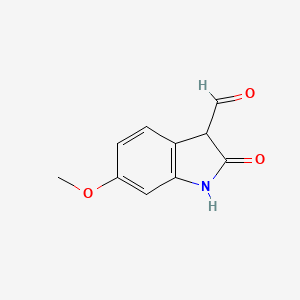

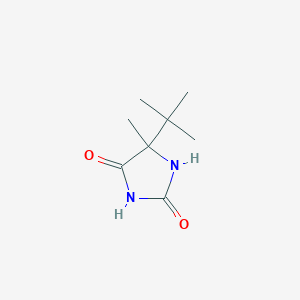
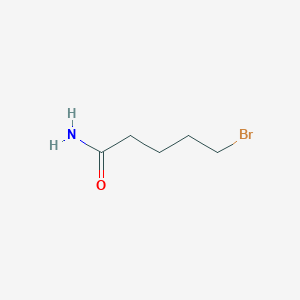

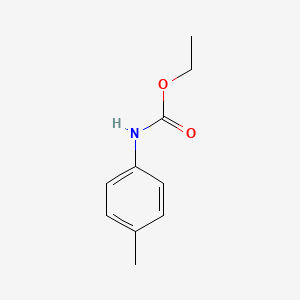

![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3270419.png)